3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride
Description
Chemical Structure and Properties 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted at position 4 with a (thiophen-3-yl)methyl group and at position 2 with a 3-methylpyridin-2-amine moiety. The hydrochloride salt enhances its solubility and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .
For example, thiazole rings are typically formed by reacting thioamides with α-haloketones or via Hantzsch thiazole synthesis .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-10-3-2-5-15-13(10)17-14-16-12(9-19-14)7-11-4-6-18-8-11;/h2-6,8-9H,7H2,1H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYBAADBDQRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride with structurally related analogs, focusing on substituent variations, biological activity, and drug-likeness.
Key Structural and Functional Insights
Role of Position 4 Substituents
- Thiophene vs. Pyridine : The thiophene substitution in the target compound introduces a sulfur atom, which may enhance interactions with cysteine residues or metal ions in enzyme active sites compared to pyridine’s nitrogen-based basicity . In contrast, pyridine analogs (e.g., CBK267272) show nitrogen-dependent UPS inhibition, as repositioning nitrogen atoms abolished activity .
- Bulk and Polarity : Bulky substituents (e.g., benzenesulfonyl in ) reduce membrane permeability but may improve target specificity. Smaller groups like methylpyridine (CBK79) balance potency and bioavailability .
Impact of Salt Forms Hydrochloride salts, as seen in the target compound and Enamine Ltd’s derivatives (e.g., methyl 2-amino-5,5-difluorohexanoate hydrochloride), enhance aqueous solubility, a critical factor for oral bioavailability .
SAR Trends Pyridine Methylation: CBK79’s 3-methylpyridin-2-yl group increases potency by ~2-fold compared to CBK267272, suggesting methyl groups fine-tune steric and electronic effects .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions (e.g., thiophene methylene protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 346.08) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
How can researchers resolve contradictions in biological activity data for thiazole derivatives?
Advanced
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase targets) with cellular viability tests (MTT assay) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Metabolite Screening : Use LC-MS to rule out degradation products .
What computational strategies predict reactivity and stability of intermediates?
Q. Advanced
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
- Machine Learning : Train models on existing thiazole reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) .
What methodologies evaluate pharmacokinetic properties in preclinical studies?
Q. Advanced
- In Vitro ADME : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis) .
- In Vivo PK : Administer compound intravenously/orally in rodent models; collect blood samples for LC-MS/MS analysis of half-life (t₁/₂) and bioavailability .
How can solubility and bioavailability be improved without compromising activity?
Q. Advanced
- Salt Forms : Hydrochloride salt improves aqueous solubility (as in the target compound) .
- Prodrug Design : Introduce ester groups hydrolyzed in vivo.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .
What are best practices for handling and storing this compound?
Q. Basic
- Storage : -20°C under inert gas (Ar) in amber vials to prevent photodegradation.
- Safety : Use gloves and fume hoods; dihydrochloride salts may emit HCl vapor upon moisture exposure .
How to design experiments elucidating the compound’s mechanism of action?
Q. Advanced
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases) .
- CRISPR-Cas9 Knockouts : Validate target specificity in gene-edited cell lines.
- Molecular Docking : Align compound structure with protein active sites (e.g., using AutoDock Vina) .
What strategies scale up synthesis while maintaining purity?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
How to conduct SAR studies for key functional groups?
Q. Advanced
- Analog Synthesis : Modify thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine (e.g., 4-methyl vs. 4-methoxy) .
- Bioactivity Profiling : Test analogs in parallel against disease-relevant targets (e.g., cancer cell panels) .
- 3D-QSAR Models : Corrogate structural features with activity data to identify critical moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
